molecular formula C6H10N4O B13170799 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13170799
M. Wt: 154.17 g/mol
InChI Key: DJQLMVGMVSGTFY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a methyl group and an ethanone moiety with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The triazole ring is then substituted with a methyl group.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methylamino group could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the triazole ring.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino moiety.

Uniqueness

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both a methyl group on the triazole ring and a methylamino group on the ethanone moiety. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methylamino)-1-(1-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-7-3-6(11)5-4-10(2)9-8-5/h4,7H,3H2,1-2H3

InChI Key

DJQLMVGMVSGTFY-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN(N=N1)C

Origin of Product

United States

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